Leucylproline biological function and pathways
Leucylproline biological function and pathways
An In-depth Technical Guide on the Biological Function and Pathways of Leucylproline For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Leucylproline exists in two primary forms: a linear dipeptide (L-leucyl-L-proline) and a cyclic dipeptide [cyclo(L-Leu-L-Pro)]. While the linear form appears to primarily serve as a metabolic intermediate subject to rapid enzymatic hydrolysis, the cyclic form, cyclo(L-Leu-L-Pro), exhibits a wide range of potent biological activities. This guide delineates the distinct functions and associated pathways of both forms, with a significant focus on the therapeutically promising cyclic dipeptide. Cyclo(L-Leu-L-Pro) has demonstrated significant antifungal, antibacterial, and anticancer properties. Its mechanisms of action are multifaceted, including the disruption of microbial cell membranes, inhibition of mycotoxin production, and modulation of key signaling pathways in cancer, such as the CD151-EGFR axis. This document provides a comprehensive overview of the current understanding of leucylproline, summarizing quantitative data, detailing experimental methodologies, and visualizing the associated biological pathways.
Linear Leucylproline: Metabolism and Biological Function
The linear dipeptide L-leucyl-L-proline is formed from the amino acids L-leucine and L-proline. In mammalian systems, it is primarily considered a transient product of protein digestion and catabolism.
Metabolic Pathways
Formation and Degradation: Linear leucylproline is formed during the breakdown of dietary and endogenous proteins. Once in the bloodstream or within cells, it is rapidly hydrolyzed back into its constituent amino acids, L-leucine and L-proline, by peptidases. Several organs, including the liver, kidney, and gut, are involved in the clearance of dipeptides from plasma[1]. The uptake into red blood cells is minimal and appears to occur via simple diffusion[2].
Two key enzymes are implicated in the hydrolysis of proline-containing dipeptides:
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Prolidase (PEPD): This cytosolic metallopeptidase specializes in cleaving dipeptides with a C-terminal proline or hydroxyproline. It exhibits high activity against various Xaa-Pro dipeptides, including leucyl-proline[3][4][5].
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Dipeptidyl Peptidase IV (DPP-IV): A serine exopeptidase that cleaves Xaa-Pro dipeptides from the N-terminus of polypeptides. Proline-containing dipeptides can also act as inhibitors of DPP-IV.
Biological Function
Current research indicates that linear leucyl-proline has limited direct biological activity, likely due to its rapid degradation. A study comparing the linear and cyclic forms found that linear leucyl-proline had significantly weaker reactive oxygen species (ROS) scavenging activity than its cyclic counterpart. Its primary role is therefore considered to be metabolic, serving as a source of L-leucine and L-proline for cellular processes.
Cyclo(L-Leu-L-Pro): Biological Functions and Signaling Pathways
Cyclo(L-Leu-L-Pro) [cLP], a 2,5-diketopiperazine, is a stable cyclic dipeptide primarily produced by microorganisms, including various bacteria and fungi. It is the more biologically active form and has garnered significant interest for its therapeutic potential.
Anticancer Activity
Cyclo(L-Leu-L-Pro) has demonstrated cytotoxic and anti-migratory effects against several cancer cell lines, with notable activity against triple-negative breast cancer (TNBC).
Signaling Pathway: Disruption of CD151-EGFR Interaction The primary anticancer mechanism identified for cyclo(L-Leu-L-Pro) involves the tetraspanin protein CD151, which is often overexpressed in cancer and associated with poor prognosis. CD151 forms complexes with other transmembrane proteins, including the Epidermal Growth Factor Receptor (EGFR), to promote cancer cell migration, proliferation, and survival.
Cyclo(L-Leu-L-Pro) has been shown to down-regulate the expression of CD151. This disruption weakens the CD151-EGFR interaction, leading to the attenuation of downstream EGFR signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways. The consequences of this signaling disruption include:
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Cell Cycle Arrest: Reduced expression of key cell cycle progression proteins such as Cyclin D and CDK4, and increased expression of cell cycle inhibitors like p27kip1.
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Inhibition of Migration: Decreased activity of proteins involved in cell motility, such as PAK and RAC1.
Antifungal Activity
Cyclo(L-Leu-L-Pro) exhibits broad-spectrum antifungal activity against various fungal pathogens, including Aspergillus species.
Mechanism of Action: The antifungal mechanism is believed to be multifactorial:
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Membrane Disruption: Like many antimicrobial peptides, cyclic dipeptides are thought to interact with and disrupt the integrity of the fungal cell membrane, leading to leakage of cellular contents and cell death.
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Inhibition of Cell Wall Synthesis: It may interfere with enzymes essential for the synthesis of the fungal cell wall.
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Inhibition of Aflatoxin Production: Cyclo(L-Leu-L-Pro) has been shown to inhibit the production of aflatoxins by Aspergillus parasiticus, repressing the transcription of aflatoxin-related genes such as aflR.
Antibacterial and Quorum Sensing Activity
Cyclo(L-Leu-L-Pro) is active against both Gram-positive and Gram-negative bacteria, including drug-resistant strains like vancomycin-resistant enterococci (VRE).
Mechanism of Action:
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Biofilm Inhibition: It has been shown to mitigate the formation of biofilms in pathogens like Listeria monocytogenes.
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Quorum Sensing (QS) Modulation: In some bacteria, such as Serratia odorifera, cyclo(L-Leu-L-Pro) acts as a quorum sensing signal molecule (autoinducer), regulating gene expression in a population-density-dependent manner. By interfering with QS systems, these molecules can disrupt virulence and biofilm formation.
Quantitative Data Summary
The following tables summarize the reported quantitative biological activities of cyclo(L-Leu-L-Pro).
Table 1: Cytotoxicity and Anticancer Activity
| Cell Line | Assay Type | Endpoint | Value | Reference(s) |
| HT-29 (Colon Cancer) | Cytotoxicity | IC50 | 101.56 µM | MedChemExpress |
| MCF-7 (Breast Cancer) | Cytotoxicity | IC50 | 78.78 µM | MedChemExpress |
| A375 (Melanoma) | Cytotoxicity | IC50 | 51.13 µM | MedChemExpress |
| K562 (Leukemia) | Cytotoxicity | IC50 | 21.72 µM | MedChemExpress |
| NCM460 (Normal Colon) | Cytotoxicity | IC50 | 775.86 µM | MedChemExpress |
| K562, HL-60, U937 (Leukemia) | Growth Inhibition | N/A | Concentration-dependent (1-500 µg/ml) |
Table 2: Antimicrobial and Other Activities
| Organism/Target | Activity | Endpoint | Value | Reference(s) |
| Aspergillus parasiticus | Aflatoxin Inhibition | IC50 | 0.20 mg/mL (200 µg/mL) | |
| Vancomycin-Resistant Enterococcus faecalis | Antibacterial | MIC | 12.5 µg/mL | |
| Aspergillus flavus | Antifungal | MIC | 8 µg/mL | |
| Balanus amphitrite (Barnacle) | Antifouling | EC50 | 0.15 mM | |
| Meloidogyne incognita (Nematode) | Nematicidal | Mortality (72h) | 84.3% at 67.5 mg/L |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the biological activities of leucylproline derivatives.
Cytotoxicity Assessment: MTT Assay
This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Objective: To determine the half-maximal inhibitory concentration (IC50) of cyclo(L-Leu-L-Pro) on cancer cell lines.
Materials:
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Target cancer cell lines (e.g., HT-29, MCF-7)
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Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
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96-well flat-bottom tissue culture plates
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Cyclo(L-Leu-L-Pro) stock solution (in DMSO or other suitable solvent)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
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MTT solvent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl)
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Microplate reader
Procedure:
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Cell Seeding: Harvest exponentially growing cells, count them, and adjust the cell suspension to a density of 5,000-10,000 cells per 100 µL. Seed 100 µL of the cell suspension into each well of a 96-well plate. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
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Compound Treatment: Prepare serial dilutions of cyclo(L-Leu-L-Pro) in serum-free culture medium. Remove the existing medium from the wells and add 100 µL of the compound solutions at various concentrations. Include a vehicle control (medium with the same concentration of solvent used for the compound) and a "medium only" blank.
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Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C in a 5% CO2 incubator.
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MTT Addition: Add 10-20 µL of the 5 mg/mL MTT solution to each well.
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Formazan (B1609692) Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
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Solubilization: Carefully remove the medium containing MTT. Add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.
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Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
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Subtract the average absorbance of the "medium only" blank wells from all other readings.
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Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
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Plot the percent viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.
Antifungal Susceptibility Testing: Broth Microdilution Assay
This protocol determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungal strain, following guidelines similar to those from the Clinical and Laboratory Standards Institute (CLSI).
Objective: To determine the MIC of cyclo(L-Leu-L-Pro) against Aspergillus flavus.
Materials:
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Aspergillus flavus strain
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Potato Dextrose Agar (PDA) plates
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RPMI-1640 medium (buffered with MOPS)
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Sterile 96-well flat-bottom microplates
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Cyclo(L-Leu-L-Pro) stock solution
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Spectrophotometer or microplate reader
Procedure:
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Inoculum Preparation: Culture A. flavus on a PDA plate for 5-7 days to allow for sporulation. Harvest conidia (spores) by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface. Filter the suspension through sterile cheesecloth. Adjust the conidial suspension concentration to 0.5 x 10^3 to 2.5 x 10^3 CFU/mL in RPMI-1640 medium.
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Compound Dilution: Prepare a two-fold serial dilution of cyclo(L-Leu-L-Pro) in a 96-well plate. Start with a high concentration (e.g., 256 µg/mL) and dilute across the plate to achieve a range of concentrations.
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Inoculation: Add 100 µL of the prepared fungal inoculum to each well containing 100 µL of the diluted compound, effectively halving the compound concentration in each well.
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Controls: Include a positive control well (fungal inoculum with no compound) and a negative/sterility control well (medium only).
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Incubation: Cover the plate and incubate at 35°C for 48-72 hours.
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MIC Determination: The MIC is determined as the lowest concentration of cyclo(L-Leu-L-Pro) at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density at 600 nm.
Conclusion
The dipeptide leucylproline presents a fascinating case of structural influence on biological function. The linear form, L-leucyl-L-proline, is a transient metabolite with limited intrinsic activity, rapidly processed by cellular peptidases. In stark contrast, its cyclic counterpart, cyclo(L-Leu-L-Pro), is a stable and potent bioactive molecule with significant therapeutic potential. Its ability to modulate complex signaling pathways in cancer, such as the CD151-EGFR axis, and its robust antimicrobial activities, make it a compelling lead compound for further investigation in drug development. Future research should focus on elucidating the precise molecular interactions underlying its antifungal and antibacterial effects, optimizing its structure for enhanced potency and selectivity, and evaluating its efficacy and safety in preclinical in vivo models.
References
- 1. Marine natural compound cyclo(L-leucyl-L-prolyl) peptide inhibits migration of triple negative breast cancer cells by disrupting interaction of CD151 and EGFR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Substrate specificity and reaction mechanism of human prolidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical and biochemical characterization of a patient with prolidase deficiency, a rare disorder of collagen metabolism - PMC [pmc.ncbi.nlm.nih.gov]
